molecular formula C16H13Cl2N3O4S B2522002 3,4-dichloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 946212-41-5

3,4-dichloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No. B2522002
CAS RN: 946212-41-5
M. Wt: 414.26
InChI Key: ZMKUXZWKOMWMHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dichloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H13Cl2N3O4S and its molecular weight is 414.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Compounds related to 3,4-dichloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide have been synthesized and evaluated for their antimicrobial activity. The study by Sarvaiya, Gulati, & Patel (2019) demonstrated that these compounds exhibit antimicrobial properties against various bacteria and fungi, indicating their potential for use in developing new antimicrobial agents.

Anticancer Activity

Another significant application is in the field of cancer research, where certain derivatives have shown anticancer activity. For example, Rathish et al. (2012) synthesized a series of pyridazinone derivatives bearing the benzenesulfonamide moiety, with some showing remarkable activity against various human cancer cell lines. This highlights the potential of these compounds as leads for developing new anticancer agents.

Synthesis of Heterocyclic Compounds

The compounds have also been used as intermediates in the synthesis of other biologically active heterocyclic compounds. Kweon et al. (2002) reported the synthesis of 5-alkylamino-2-benzenesulfonyl-4-chloropyridazin-3-ones through the reaction of 2-benzenesulfonyl-4,5-dichloropyridazin-3-ones with aliphatic amines. These reactions underline the versatility of such compounds in synthesizing a wide array of heterocyclic compounds with potential biological activities.

Carbonic Anhydrase Inhibition

Compounds incorporating the benzenesulfonamide moiety have been evaluated as inhibitors of carbonic anhydrase isozymes, which are targets for the treatment of various conditions including glaucoma, epilepsy, and cancer. Garaj et al. (2005) found that these compounds exhibit inhibition of carbonic anhydrase isozymes I, II, and IX, demonstrating their potential for therapeutic applications.

properties

IUPAC Name

3,4-dichloro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O4S/c17-12-4-3-11(10-13(12)18)26(23,24)19-7-8-21-16(22)6-5-14(20-21)15-2-1-9-25-15/h1-6,9-10,19H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKUXZWKOMWMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.